2-Fluoro-5-iodo-3-(methylthio)benzoic acid
Description
Contextual Significance of 2-Fluoro-5-iodo-3-(methylthio)benzoic Acid in Contemporary Chemical Research
This compound is a prime example of a highly functionalized aromatic carboxylic acid. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features position it as a compound of significant interest. Its importance lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science.
The molecule incorporates three distinct and synthetically valuable functional groups on the benzoic acid core: a fluorine atom, an iodine atom, and a methylthio group. This trifecta of substituents offers chemists a platform for orthogonal chemical modifications, where each group can be selectively targeted to introduce further complexity. Such polyfunctionalized intermediates are crucial in the development of novel pharmaceuticals and specialized organic materials. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2586126-73-8 |
| Molecular Formula | C₈H₆FIO₂S |
| Molecular Weight | 312.1 g/mol |
| Physical Form | Solid |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Strategic Importance of Polyfunctionalized Aromatic Carboxylic Acids as Synthetic Building Blocks
Polyfunctionalized aromatic carboxylic acids are of immense strategic importance in modern organic synthesis. researchgate.net Their value stems from the presence of multiple reactive sites, which allows for the sequential and regioselective construction of intricate molecular frameworks. mdpi.com The carboxylic acid group itself is a versatile handle for a variety of chemical transformations, including the formation of amides and esters, which are common linkages in biologically active compounds. britannica.com
The presence of additional functional groups, such as halogens or sulfur-containing moieties, expands the synthetic utility of these molecules exponentially. mdpi.com They serve as key intermediates that enable chemists to access a diverse range of derivatives through well-established synthetic protocols. princeton.edu For instance, halogenated positions can be modified via cross-coupling reactions, while a sulfur atom can be oxidized to modulate electronic properties. This multifunctionality is critical for building libraries of compounds in drug discovery programs and for designing advanced materials like metal-organic frameworks (MOFs). mdpi.com
Overview of the Unique Reactivity Profiles Conferred by Fluoro, Iodo, and Methylthio Substituents on the Benzoic Acid Scaffold
The specific arrangement of the fluoro, iodo, and methylthio groups in this compound creates a unique and predictable reactivity profile. Each substituent exerts distinct electronic and steric effects that influence the behavior of the aromatic ring and the carboxylic acid group.
Fluoro Substituent: Located at the ortho position (C2), the fluorine atom exerts a powerful electron-withdrawing inductive effect due to its high electronegativity. libretexts.org This effect increases the acidity of the carboxylic acid group. The placement of a substituent at the ortho position can also lead to the "ortho effect," where ortho-substituted benzoic acids are typically stronger acids than their para-isomers, a phenomenon attributed to a combination of steric and electronic factors. quora.comstackexchange.com While small, the fluorine atom can also participate in the formation of halogen bonds, a type of non-covalent interaction increasingly recognized for its importance in molecular recognition and drug-receptor binding.
Iodo Substituent: The iodine atom at the para position (C5) relative to the carboxylic acid is a key synthetic handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides excellent substrates for a wide array of transition-metal-catalyzed cross-coupling reactions. geneonline.comresearchgate.net This includes fundamental transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are cornerstones of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgacs.org
The interplay of these three substituents results in a highly specialized chemical entity. The electron-withdrawing fluorine atom activates the ring for certain reactions and increases the acidity of the carboxyl group. The methylthio group subtly modulates the electronic landscape and provides a site for further functionalization. Critically, the iodo group serves as a versatile point of attachment for building larger, more complex structures through cross-coupling chemistry.
Table 2: Influence of Substituents on the Benzoic Acid Scaffold
| Substituent (Position) | Key Electronic Effect | Primary Synthetic Utility |
|---|---|---|
| Fluorine (C2) | Strong inductive electron withdrawal (-I) | Increases acidity; modulates bio-properties |
| Iodine (C5) | Weak inductive electron withdrawal (-I) | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck) |
| Methylthio (C3) | Ambivalent (weak -I, potential +R) | Oxidation to sulfoxide (B87167)/sulfone; modulates lipophilicity |
| Carboxylic Acid (C1) | Electron-withdrawing (-I, -R) | Formation of amides, esters, etc.; directs incoming electrophiles to the meta position |
Structure
3D Structure
Properties
Molecular Formula |
C8H6FIO2S |
|---|---|
Molecular Weight |
312.10 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H6FIO2S/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
LUASBOJYEOZCHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C(=O)O)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 5 Iodo 3 Methylthio Benzoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 2-fluoro-5-iodo-3-(methylthio)benzoic acid, the primary disconnections involve the carbon-halogen (C-I, C-F), carbon-sulfur (C-S), and carbon-carbon (C-COOH) bonds. The order of these disconnections is critical and is guided by the directing effects of the existing functional groups in the hypothetical precursors.
Several retrosynthetic pathways can be envisioned, with the most viable strategies focusing on introducing the substituents in an order that leverages their electronic and steric properties to ensure regiochemical control.
Key Disconnection Points:
C-I Bond: The iodo group can be introduced via electrophilic iodination. The directing effects of the other substituents on the ring will determine the feasibility and regioselectivity of this step. Given that the fluorine and methylthio groups are ortho, para-directing and the carboxyl group is meta-directing, the position of iodination can be strategically controlled.
C-S Bond: The methylthio group can be installed through several methods, including nucleophilic aromatic substitution (SNAr) on a suitably activated precursor or through a directed metalation-thiolation sequence.
C-F Bond: The fluorine atom is often introduced early in the synthesis, either as part of the starting material or via a Sandmeyer-type reaction from an amino precursor. Direct fluorination of a complex aromatic ring is challenging.
C-COOH Bond: The carboxylic acid can be derived from the oxidation of a methyl group or through the carboxylation of an organometallic intermediate.
A plausible retrosynthetic approach is outlined below, highlighting the key precursors:
| Target Molecule | Precursor 1 | Precursor 2 | Starting Material(s) |
| This compound | 2-Fluoro-3-(methylthio)benzoic acid | 2-Fluoro-3-aminobenzoic acid | 2-Fluorotoluene (B1218778), 3-Aminobenzoic acid, or related compounds |
| This compound | 2-Fluoro-5-iodobenzoic acid | 2,5-Dihalogenated toluene | Toluene or substituted toluenes |
This interactive table illustrates two potential high-level retrosynthetic pathways. The first pathway focuses on a late-stage iodination, while the second explores the introduction of the methylthio group at a later stage.
De Novo Synthesis Routes
Based on the retrosynthetic analysis, several de novo synthesis routes can be proposed, employing both linear and convergent strategies.
Linear Synthesis Approach:
A linear synthesis would involve the sequential functionalization of a simple starting material. A possible linear route could commence with 2-fluorotoluene.
Nitration: Nitration of 2-fluorotoluene would likely yield a mixture of isomers, with the major product being 2-fluoro-1-methyl-3-nitrobenzene due to the directing effects of the fluorine and methyl groups.
Reduction: The nitro group can be reduced to an amine, yielding 3-amino-2-fluorotoluene.
Sandmeyer Reaction (Iodination): The amino group can be converted to a diazonium salt and subsequently displaced with iodide to install the iodine atom at the 5-position, yielding 2-fluoro-5-iodo-toluene.
Introduction of the Methylthio Group: This step is challenging. A potential route involves directed ortho-metalation of 2-fluoro-5-iodotoluene, followed by quenching with dimethyl disulfide. organic-chemistry.orgacs.orgnih.govoup.comacs.org
Oxidation: The methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) to afford the final product.
Convergent Synthesis Approach:
A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined. For this target molecule, a convergent approach might involve the synthesis of a substituted benzoic acid and a separate functionalized aromatic ring, followed by a cross-coupling reaction. However, given the substitution pattern, a more practical approach would be a pseudo-convergent strategy where a highly functionalized intermediate is prepared and then subjected to final modifications.
Functional group interconversions (FGIs) are crucial for manipulating the reactivity and directing effects of substituents during the synthesis.
Amino Group as a Precursor: An amino group is a versatile precursor. It can be converted into a diazonium salt, which can then be transformed into a variety of functional groups, including halogens (F, I) via Sandmeyer-type reactions. This strategy is particularly useful for introducing fluorine or iodine at specific positions that might not be accessible through direct electrophilic substitution.
Nitro Group Manipulation: The nitro group is a strong electron-withdrawing group and a meta-director. It can be used to control the regioselectivity of subsequent electrophilic substitutions. The nitro group can then be reduced to an amine, which is an electron-donating, ortho, para-director, thus altering the reactivity of the aromatic ring for further functionalization.
Carboxylic Acid Precursors: A methyl group can serve as a precursor to the carboxylic acid, allowing for reactions that might not be compatible with a free carboxylic acid. The oxidation of the methyl group is typically performed in the later stages of the synthesis.
Regioselective Functionalization and Late-Stage Introduction of Substituents
The successful synthesis of this compound heavily relies on the regioselective introduction of each substituent.
Directed Ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgacs.orgnih.govoup.comacs.org The carboxylic acid group, after deprotonation to a carboxylate, can direct lithiation to the ortho position. organic-chemistry.orgacs.orgnih.govacs.org This strategy could be employed to introduce the methylthio group. For instance, starting with 2-fluoro-5-iodobenzoic acid, deprotonation with a strong base like lithium diisopropylamide (LDA) could direct lithiation to the 3-position, followed by reaction with dimethyl disulfide to install the methylthio group.
Electrophilic Iodination: The introduction of iodine is typically achieved through electrophilic iodination. organic-chemistry.orgjove.comorgoreview.com The choice of iodinating agent (e.g., I2 with an oxidizing agent, or N-iodosuccinimide) and the reaction conditions are critical. organic-chemistry.orglibretexts.org The directing effects of the substituents already on the ring will govern the position of iodination. In a precursor like 2-fluoro-3-(methylthio)benzoic acid, the strong ortho, para-directing fluorine and methylthio groups would likely direct the incoming iodine to the 5-position.
While stereoselectivity is not a factor for this achiral molecule, chemoselectivity is paramount. Many of the proposed synthetic steps involve reagents that could potentially react with multiple functional groups on the molecule.
Chemoselective Oxidation: The oxidation of a methyl group to a carboxylic acid in the presence of a thioether requires careful selection of the oxidizing agent to avoid oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.
Selective Halogenation: In a molecule with multiple potential sites for halogenation, controlling the regioselectivity is a significant challenge. The use of directed metalation or blocking groups can be employed to achieve the desired outcome.
Nucleophilic Aromatic Substitution (SNAr): The introduction of the methylthio group via SNAr requires a precursor with a good leaving group (like another halogen) and electron-withdrawing groups to activate the ring for nucleophilic attack. researchgate.netrsc.orgnih.govjst.go.jprsc.org For example, starting with 2,3-difluoro-5-iodobenzoic acid, a selective substitution of the 3-fluoro group with methanethiolate (B1210775) could be a viable route.
Catalytic Synthesis Approaches
Given the absence of a directly reported synthesis for this compound in the literature, a plausible synthetic strategy would involve a multi-step sequence of catalytic reactions to introduce the fluoro, iodo, and methylthio groups onto a suitable benzoic acid precursor. The order of these introductions is critical to manage the directing effects of the existing substituents. A hypothetical catalytic route could start from a readily available benzoic acid derivative, followed by sequential catalytic halogenation, thiolation, and potentially a final functional group transformation.
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-halogen (C-X) and carbon-sulfur (C-S) bonds on aromatic rings. These methods often provide high yields and functional group tolerance under relatively mild conditions.
Palladium-Catalyzed Iodination: The introduction of the iodine atom at the 5-position could be achieved through a palladium-catalyzed C-H activation/iodination reaction. For instance, methods for the ortho-iodination of benzoic acids using a palladium catalyst and an iodine source like potassium iodide have been developed. researchgate.net Alternatively, a decarbonylative iodination of a pre-functionalized benzoic acid could be employed, where a palladium catalyst facilitates the replacement of a carboxylic acid group with an iodine atom. nih.govnih.gov This approach offers a different strategic entry to iodinated benzoic acid derivatives. nih.govnih.gov
Copper-Catalyzed Fluorination: The fluorine atom at the 2-position could be introduced via a copper-catalyzed decarboxylative fluorination of a suitable benzoic acid precursor. organic-chemistry.orgnih.govresearchgate.netacs.orgacs.org This type of reaction has been shown to be effective for a range of benzoic acids, offering a pathway to aryl fluorides that can be challenging to synthesize via other methods. organic-chemistry.orgnih.govresearchgate.netacs.orgacs.org The reaction proceeds through a radical mechanism initiated by a photoinduced ligand-to-metal charge transfer. organic-chemistry.orgnih.govresearchgate.netacs.orgacs.org
Copper-Catalyzed Methylthiolation: The introduction of the methylthio group at the 3-position could be accomplished through a copper-catalyzed coupling of an aryl halide (e.g., a bromo or iodo-substituted benzoic acid) with a methylthiolating agent. daneshyari.comorganic-chemistry.org Dimethyl disulfide or DMSO can serve as the source of the methylthio group in the presence of a copper catalyst. daneshyari.comorganic-chemistry.org These reactions can often be performed in environmentally friendly solvents like water. organic-chemistry.org
A hypothetical catalytic route could be envisioned as follows:
Starting Material: A suitably substituted benzoic acid, for example, 2-fluoro-3-bromobenzoic acid.
Copper-Catalyzed Methylthiolation: The bromo substituent is replaced with a methylthio group using a copper catalyst and a suitable methylthiolating agent.
Palladium-Catalyzed Iodination: The final step would be the regioselective iodination at the 5-position, directed by the existing functional groups, using a palladium-catalyzed C-H activation approach.
The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high selectivity and yield in each step. The following table provides a hypothetical comparison of potential catalytic systems for each key bond formation.
Table 1: Hypothetical Catalytic Systems for the Synthesis of this compound
| Transformation | Catalyst System | Reagents | Potential Advantages |
|---|---|---|---|
| C-F Bond Formation | Copper(II) Acetate | Selectfluor®, Solvent | Decarboxylative fluorination of a corresponding benzoic acid. |
| C-I Bond Formation | Palladium(II) Acetate | N-Iodosuccinimide (NIS) | Directed C-H iodination of the benzoic acid precursor. |
| C-S Bond Formation | Copper(I) Iodide | Dimethyl disulfide, Base | Coupling with a halogenated benzoic acid precursor. |
Applying the principles of green chemistry to the synthesis of this compound would focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Atom Economy: Catalytic reactions are inherently more atom-economical than stoichiometric reactions as the catalyst is used in small amounts and is regenerated. The choice of reagents is also critical. For instance, using C-H activation for iodination avoids the need for pre-functionalized substrates, thus improving atom economy.
Safer Solvents and Reagents: The development of synthetic protocols in greener solvents is a key aspect of sustainable chemistry. For example, copper-catalyzed methylthiolation reactions have been successfully carried out in water, which is a significant improvement over traditional organic solvents. organic-chemistry.org For fluorination, mechanochemical solid-state methods using potassium fluoride (B91410) and a quaternary ammonium (B1175870) salt have been developed, eliminating the need for high-boiling, toxic solvents. rsc.orgrsc.org Similarly, eco-friendly iodination methods using reagents like sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid, or potassium iodide and ammonium peroxodisulfate in aqueous methanol, offer safer alternatives to traditional iodinating agents. scispace.comorganic-chemistry.org Electrochemical methods for thiolation also represent a green alternative, avoiding the need for transition metals and chemical reductants. organic-chemistry.org
Energy Efficiency: The use of catalysis can lead to lower reaction temperatures and pressures, thus reducing energy consumption. Photo-induced reactions, such as the copper-catalyzed decarboxylative fluorination, can often be carried out at or below room temperature. organic-chemistry.org
The following table outlines some green chemistry approaches that could be applied to the synthesis.
Table 2: Application of Green Chemistry Principles to the Synthesis
| Green Chemistry Principle | Application in the Synthesis |
|---|---|
| Prevention | C-H activation strategies to reduce synthetic steps and waste. |
| Atom Economy | Use of catalytic methods for all bond-forming reactions. |
| Less Hazardous Chemical Syntheses | Replacement of hazardous reagents with greener alternatives (e.g., for iodination and fluorination). |
| Safer Solvents and Auxiliaries | Use of water or solvent-free (mechanochemical) conditions. |
| Design for Energy Efficiency | Use of photochemistry or catalysis to enable reactions at lower temperatures. |
| Use of Renewable Feedstocks | While not directly applicable to the core synthesis, sourcing starting materials from bio-based feedstocks could be a long-term goal. |
Yield Optimization and Scalability Studies in Laboratory and Pilot Plant Settings
Optimizing the yield and ensuring the scalability of a multi-step synthesis from the laboratory to a pilot plant and eventually to industrial production is a complex process that requires careful consideration of numerous factors.
Yield Optimization: In a laboratory setting, yield optimization for the synthesis of this compound would involve a systematic study of reaction parameters for each catalytic step. This includes screening different catalysts and ligands, optimizing the solvent system, temperature, reaction time, and the stoichiometry of the reagents. Design of Experiments (DoE) methodologies and high-throughput screening can be employed to efficiently explore the reaction space and identify optimal conditions. researchgate.net For multi-step syntheses, understanding the interplay between different steps is crucial, as the impurities from one step can affect the subsequent reactions. researchgate.net The use of automated, self-optimizing continuous flow platforms can significantly accelerate the optimization process. nih.gov
Scalability Studies: Scaling up a catalytic process from the lab to a pilot plant presents several challenges. walshmedicalmedia.comcatalysts.com
Mass and Heat Transfer: Reactions that are well-behaved in small flasks can become problematic on a larger scale due to limitations in mass and heat transfer. The efficiency of mixing and temperature control becomes critical to ensure consistent product quality and to avoid side reactions.
Catalyst Performance and Recovery: The performance of a catalyst can change on a larger scale. Catalyst deactivation, stability, and the efficiency of its recovery and reuse are important economic and environmental considerations. For homogeneous catalysts, separation from the product stream can be a significant challenge.
Process Safety: The safety implications of the reaction, including potential exotherms, the handling of hazardous reagents, and the management of byproducts, must be thoroughly evaluated before scaling up.
Pilot plant studies are essential to identify and address these scalability issues. catalysts.com They allow for the testing of the process in a more realistic industrial environment and for the gathering of data needed for the design of a full-scale production facility. The use of continuous flow reactors can offer significant advantages in scalability, providing better control over reaction parameters and improving safety. nih.gov
The following table summarizes key parameters to consider during yield optimization and scalability studies.
Table 3: Key Parameters for Yield Optimization and Scalability
| Parameter | Laboratory Optimization Focus | Pilot Plant Scalability Focus |
|---|---|---|
| Catalyst Loading | Minimizing loading while maintaining high conversion. | Cost-effectiveness, lifetime, and recovery/recycling. |
| Reaction Temperature | Optimizing for selectivity and reaction rate. | Heat transfer, temperature control, and safety. |
| Solvent/Reagent Concentration | Maximizing reaction efficiency and product solubility. | Mass transfer, viscosity, and solvent recovery. |
| Mixing | Ensuring homogeneity in small-scale reactors. | Efficient mixing in large reactors to avoid local hot spots or concentration gradients. |
| Work-up and Purification | Achieving high purity on a small scale. | Developing efficient and scalable purification methods (e.g., crystallization, extraction). |
Chemical Reactivity and Transformation Pathways of 2 Fluoro 5 Iodo 3 Methylthio Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the molecule's functionality, serving as a handle for derivatization and as a directing group in aromatic substitution reactions.
Esterification, Amidation, and Anhydride (B1165640) Formation
The carboxylic acid moiety of 2-Fluoro-5-iodo-3-(methylthio)benzoic acid can undergo standard transformations to form esters, amides, and anhydrides.
Esterification: This reaction is typically achieved by reacting the benzoic acid with an alcohol under acidic conditions (e.g., using concentrated sulfuric acid as a catalyst), a process known as Fischer esterification. chemguide.co.uk The reaction is reversible, and driving it to completion often requires removing the water formed during the reaction. chemguide.co.uk Alternative methods, such as reaction with alkyl halides under basic conditions or using coupling agents, can also be employed, especially for more hindered alcohols. researchgate.net Microwave-assisted esterification has been shown to improve yields and reduce reaction times for substituted benzoic acids. usm.my
Amidation: The formation of amides requires the activation of the carboxylic acid, as direct reaction with amines is generally slow. Common methods involve converting the carboxylic acid to a more reactive acyl chloride or using a variety of coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide (DCC/HOBt), or propylphosphonic anhydride (T3P) facilitate amide bond formation under mild conditions. organic-chemistry.org For sterically hindered benzoic acids or less nucleophilic amines, specialized reagents and conditions may be necessary. luxembourg-bio.comacs.org Titanium tetrachloride (TiCl4) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov
Anhydride Formation: Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides, which are useful reactive intermediates, can be formed by reacting the carboxylate with an acyl halide or another activated carboxylic acid derivative.
Table 1: Representative Conditions for Carboxylic Acid Transformations
| Transformation | Typical Reagents and Conditions | Product |
|---|---|---|
| Esterification | R'OH, cat. H₂SO₄, heat | 2-Fluoro-5-iodo-3-(methylthio)benzoyl ester |
| Amidation | R'R''NH, Coupling Agent (e.g., DCC, T3P), solvent (e.g., DCM, DMF) | 2-Fluoro-5-iodo-3-(methylthio)benzamide |
| Anhydride Formation | Dehydrating agent (e.g., P₂O₅) or Acyl Halide | 2-Fluoro-5-iodo-3-(methylthio)benzoic anhydride |
Decarboxylative Transformations and Related Reaction Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.org While simple thermal decarboxylation of aromatic acids is often difficult, transition metal-catalyzed decarboxylative coupling reactions have emerged as a versatile synthetic strategy. wikipedia.orgnih.gov
These reactions typically involve a metal catalyst (often palladium or copper) that facilitates the extrusion of CO₂ and subsequent coupling with a partner molecule, such as an organic halide or an arene. wikipedia.orgrsc.org The mechanism often proceeds through the formation of a metal carboxylate, followed by decarboxylation to generate an organometallic intermediate, which then participates in a cross-coupling cycle. nih.gov This approach allows for the carboxylic acid to be used as a stable and readily available alternative to organometallic reagents. wikipedia.org Photoredox catalysis has also been employed for the decarboxylative functionalization of carboxylic acids under mild conditions. researchgate.net
Aromatic Halogen Reactivity: Fluoro and Iodo Substituents
The presence of two different halogen atoms on the aromatic ring allows for highly selective and sequential functionalization. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodo position the primary site for reactions like palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position
The iodo substituent at the C-5 position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds with high chemoselectivity, leaving the C-F bond intact. The general order of reactivity for halides in these couplings is I > Br > Cl > F. nrochemistry.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. science.gov It is one of the most widely used methods for forming biaryl structures. The reaction is tolerant of a wide range of functional groups. nih.gov
Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium complex and requires a base.
Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.org The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. nrochemistry.comwikipedia.org Copper-free versions have also been developed. researchgate.net
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (stannane). It is known for its tolerance of many functional groups, though the toxicity of the tin reagents is a drawback.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position
| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, CsF) | Biaryl |
| Heck | Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt, Base (e.g., Et₃N, DIPA) | Aryl Alkyne |
| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst | Aryl-R |
Directed Ortho Metalation (DOM) and Further Functionalization Strategies
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. researchgate.net It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating an aryllithium species that can then be trapped with an electrophile.
The carboxylic acid group (after in-situ deprotonation to the carboxylate) is an effective DMG. researchgate.netrsc.org In the case of this compound, the carboxylate group at C-1 would direct metalation to the C-2 or C-6 positions. The C-2 position is already substituted with a fluorine atom. Therefore, deprotonation is expected to occur regioselectively at the C-4 position, which is ortho to the carboxylate and meta to the iodo group.
The reaction is typically carried out at low temperatures (e.g., -78 °C) using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). researchgate.netresearchgate.net The resulting organolithium intermediate can react with a wide array of electrophiles, allowing for the introduction of various functional groups at the C-4 position.
Table 3: Potential Functionalization via Directed Ortho Metalation at C-4
| Electrophile | Introduced Group |
|---|---|
| D₂O | -D (Deuterium) |
| CH₃I | -CH₃ (Methyl) |
| DMF | -CHO (Formyl) |
| CO₂ | -COOH (Carboxyl) |
| I₂ | -I (Iodo) |
| R₂CO (Ketone/Aldehyde) | -C(OH)R₂ (Hydroxyalkyl) |
Reactivity of the Methylthio Group
The sulfur atom of the methylthio group is a key site of reactivity in this compound, primarily due to the presence of lone pairs of electrons, which make it nucleophilic. This allows for reactions such as oxidation and alkylation.
The methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly alter the electronic and steric properties of the molecule. The oxidation state of the sulfur atom influences its electron-withdrawing strength, with sulfones being strongly electron-withdrawing.
The selective oxidation to the sulfoxide can typically be achieved using mild oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂) in a suitable solvent, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. The choice of reagent and reaction conditions is crucial to prevent over-oxidation to the sulfone.
Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing agents or more forcing reaction conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or excess m-CPBA can be employed to achieve this transformation.
Table 1: Oxidation Reactions of the Methylthio Group
| Transformation | Reagents | Product |
|---|---|---|
| Methylthio to Sulfoxide | H₂O₂, m-CPBA (1 equiv.) | 2-Fluoro-5-iodo-3-(methylsulfinyl)benzoic acid |
| Methylthio to Sulfone | KMnO₄, m-CPBA (>2 equiv.) | 2-Fluoro-5-iodo-3-(methylsulfonyl)benzoic acid |
The nucleophilic nature of the sulfur atom in the methylthio group allows it to react with electrophiles, such as alkyl halides, in a process known as thioether alkylation. This reaction results in the formation of a sulfonium (B1226848) salt, where the sulfur atom becomes positively charged and is bonded to three carbon atoms.
For example, the reaction of this compound with an alkylating agent like methyl iodide (CH₃I) would yield a dimethylsulfonium iodide salt. These sulfonium salts can be useful intermediates in organic synthesis, as the sulfonium group can act as a good leaving group in nucleophilic substitution reactions.
Detailed Mechanistic Investigations of Key Reaction Pathways
While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.
The oxidation of the methylthio group to a sulfoxide with a peroxy acid like m-CPBA is believed to proceed through a concerted mechanism. The sulfur atom's lone pair attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the S-O bond and the cleavage of the O-O bond in a single step.
The formation of a sulfonium salt via thioether alkylation is a classic example of an Sₙ2 reaction. The nucleophilic sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-sulfur bond.
The mechanisms of transition-metal-catalyzed cross-coupling reactions involving the carbon-iodine bond are more complex and typically involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. The specific details of the mechanism can vary depending on the catalyst, ligands, and reaction partners used.
Further detailed mechanistic investigations, potentially employing computational modeling and kinetic studies, would be beneficial to fully elucidate the intricate reactivity of this multifunctional molecule and to optimize conditions for its selective transformation into valuable derivatives.
Strategic Utility of 2 Fluoro 5 Iodo 3 Methylthio Benzoic Acid in Advanced Organic Synthesis
Role as a Versatile Intermediate in the Preparation of Complex Organic Molecules
The strategic placement of three distinct functional groups on the benzene (B151609) ring of 2-fluoro-5-iodo-3-(methylthio)benzoic acid makes it an exceptionally versatile intermediate. The carboxylic acid group can be readily converted into a wide range of other functionalities, such as esters, amides, and acid chlorides, or it can be used to introduce the entire benzoic acid moiety into a larger molecular framework.
The presence of both a fluorine and an iodine atom offers opportunities for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference allows for the selective functionalization at the 5-position, while leaving the fluorine atom at the 2-position intact for subsequent transformations. This orthogonal reactivity is a key feature that enables the stepwise and controlled construction of complex molecular architectures.
Furthermore, the methylthio group at the 3-position can be oxidized to a sulfoxide (B87167) or a sulfone, which can modulate the electronic properties of the aromatic ring or participate in further reactions. The thioether can also be a target for metal-catalyzed cross-coupling reactions or can be cleaved to reveal a thiol, providing another handle for functionalization. The combination of these reactive sites allows for a multi-directional approach to the synthesis of intricate organic molecules.
Application in the Construction of Diverse Heterocyclic Scaffolds
The unique arrangement of functional groups in this compound makes it a promising precursor for the synthesis of various heterocyclic scaffolds. For instance, the carboxylic acid and the adjacent methylthio group can be utilized in cyclization reactions to form sulfur-containing heterocycles.
One potential application is in the synthesis of substituted thioxanthones. The synthesis of thioxanthones often involves the reaction of a 2-mercaptobenzoic acid derivative with an aromatic compound in the presence of a strong acid uobaghdad.edu.iquobaghdad.edu.iqgoogle.com. By analogy, this compound, after potential demethylation to the corresponding thiol, could be reacted with a suitable aromatic partner to yield highly substituted and potentially biologically active thioxanthone derivatives. The fluorine and iodine atoms would provide further points for diversification of the thioxanthone core.
Additionally, the molecule can serve as a starting material for the synthesis of benzoxazoles. For example, derivatives of 3-(methylthio)benzoic acid have been used in the synthesis of benzoxazole derivatives with potential therapeutic applications researchgate.net. The presence of the fluorine and iodine atoms on the this compound backbone would allow for the creation of novel fluorinated and iodinated benzoxazoles, which could exhibit unique biological properties.
Contribution to the Synthesis of Fluorinated and Iodinated Aromatic Compounds
This compound is an excellent starting material for the synthesis of a wide array of fluorinated and iodinated aromatic compounds. The fluorine atom can influence the lipophilicity, metabolic stability, and binding affinity of a molecule, making its incorporation a common strategy in medicinal chemistry nbinno.com. Similarly, the iodine atom serves as a versatile handle for introducing various substituents through cross-coupling reactions.
The differential reactivity of the C-I and C-F bonds allows for selective transformations. For example, the iodine at the 5-position can be readily displaced via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkynyl groups. The fluorine atom at the 2-position would typically remain unaffected under these conditions, thus preserving it for later-stage modifications if desired. This sequential functionalization is a powerful tool for the construction of complex aromatic systems with precise control over the substitution pattern.
Precursor to Structurally Diverse Compounds with Potential Biological Activity
Substituted benzoic acid derivatives are common structural motifs in a vast number of biologically active compounds and pharmaceuticals. The unique combination of substituents in this compound makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications.
Scaffold Modification and Derivatization for Target-Oriented Synthesis
The three functional groups of this compound offer multiple avenues for scaffold modification and derivatization in target-oriented synthesis. The carboxylic acid can be readily converted to amides or esters, which are common functionalities in drug molecules. The iodine atom can be replaced with a variety of groups through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) at that position. The methylthio group can be oxidized or otherwise modified to fine-tune the electronic and steric properties of the molecule.
For example, fluorinated benzoic acids are used as intermediates in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors for the treatment of obesity guidechem.com. Similarly, 2-fluoro-3-chlorobenzoic acid is an important intermediate for modifying aminopyrimidine structures in the development of treatments for acquired immune deficiency syndrome (AIDS) google.com. These examples highlight the potential of halogenated benzoic acids in drug discovery, and this compound represents a more complex and versatile starting material for such endeavors.
Integration into Natural Product Synthesis and Analog Design
While direct integration of this compound into the total synthesis of a natural product has not been widely reported, its potential as a building block for the synthesis of natural product analogs is significant. The introduction of fluorine and iodine atoms into a natural product scaffold can lead to analogs with improved biological activity, metabolic stability, or altered selectivity.
The synthesis of thiol derivatives of biologically active compounds is a known strategy in medicinal chemistry nih.gov. The methylthio group in this compound can be a precursor to a thiol, which can then be used to link the benzoic acid moiety to other molecules or to create novel sulfur-containing natural product analogs.
Utilization in Materials Science and Polymer Chemistry as a Monomer or Ligand
The functional groups on this compound also lend themselves to applications in materials science and polymer chemistry. The carboxylic acid can be used as a monomer in the synthesis of polyesters or polyamides. The thioether linkage can be incorporated into the polymer backbone to create poly(thioether-ester)s nih.govresearchgate.net. These types of polymers can have interesting properties, such as biodegradability and biocompatibility, making them suitable for biomedical applications.
Furthermore, the molecule could potentially be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer in the creation of specialty polymers with tailored optical or electronic properties. The presence of the heavy iodine atom could also impart useful properties for applications such as X-ray contrast agents or in materials with high refractive indices.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined. For 2-Fluoro-5-iodo-3-(methylthio)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including multi-dimensional techniques, is required for an unambiguous assignment.
Based on the substituent effects, predicted ¹H and ¹³C NMR chemical shifts are presented in the table below. The aromatic region of the ¹H NMR spectrum is expected to show two doublets corresponding to the two aromatic protons. The methylthio group will exhibit a singlet in the upfield region. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10-13 (broad s) | ~165 |
| CH₃ | ~2.5 (s) | ~15 |
| Ar-H4 | ~7.8 (d) | ~135 |
| Ar-H6 | ~8.0 (d) | ~140 |
| Ar-C1 | - | ~130 |
| Ar-C2 | - | ~160 (d, ¹JCF) |
| Ar-C3 | - | ~125 |
| Ar-C4 | - | ~135 |
| Ar-C5 | - | ~95 |
| Ar-C6 | - | ~140 |
Note: Predicted values are based on empirical data for similarly substituted benzene (B151609) derivatives. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet.
To confirm the assignments made from one-dimensional NMR spectra and to establish the complete bonding network, multi-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a cross-peak between the two aromatic protons (H4 and H6), confirming their scalar coupling relationship, although this would be a long-range coupling over four bonds and might be weak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show correlations between the aromatic protons and their attached carbons (H4 to C4, and H6 to C6), as well as a correlation between the methyl protons and the methyl carbon of the methylthio group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to piecing together the full structure by revealing long-range (2-3 bond) correlations between protons and carbons. Expected key HMBC correlations would include:
The methyl protons of the methylthio group correlating to the aromatic carbon C3.
The aromatic proton H4 correlating to carbons C2, C5, and C6.
The aromatic proton H6 correlating to carbons C1, C2, and C4.
The carboxylic acid proton, if observed, may show a correlation to C1.
These correlations would provide unequivocal evidence for the substitution pattern on the benzoic acid ring.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers valuable structural insights. nih.gov The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making this technique highly sensitive. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift will be influenced by the ortho-carboxylic acid and ortho-methylthio groups. This signal would likely appear as a doublet due to coupling with the adjacent aromatic proton (H6). The magnitude of this coupling constant would further confirm the ortho relationship.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₆FIO₂S), the expected exact mass can be calculated.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 312.9190 |
| [M-H]⁻ | 310.9034 |
The observation of a molecular ion peak corresponding to this exact mass in an HRMS spectrum would provide strong evidence for the proposed elemental formula. The isotopic pattern of the molecular ion would also be characteristic, showing the presence of one sulfur atom and one iodine atom.
Mass spectrometry is a rapid and sensitive technique for monitoring the progress of a chemical reaction and assessing the purity of the product. By analyzing small aliquots of a reaction mixture, the disappearance of starting materials and the appearance of the desired product can be tracked by their respective molecular ion peaks. After synthesis, the purity of this compound can be confirmed by the absence of signals corresponding to starting materials or potential side-products in the mass spectrum.
The fragmentation pattern observed in a tandem MS (MS/MS) experiment can provide further structural confirmation. For iodinated aromatic compounds, a characteristic fragmentation is the loss of the iodine atom. nih.govresearchgate.netacs.orgresearchgate.net Other likely fragmentations for this compound would include the loss of a methyl radical from the methylthio group, the loss of water from the carboxylic acid, and the loss of a carboxyl group (CO₂H).
Predicted Major Fragment Ions in Mass Spectrometry
| Fragment Ion | Description |
| [M-I]⁺ | Loss of iodine atom |
| [M-CH₃]⁺ | Loss of a methyl radical |
| [M-H₂O]⁺ | Loss of water |
| [M-COOH]⁺ | Loss of the carboxyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These techniques are particularly useful for identifying the functional groups present in a compound.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the carboxylic acid, the methylthio group, and the substituted aromatic ring. spectroscopyonline.com
Carboxylic Acid Group: This functional group gives rise to several distinct and strong absorption bands. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹ due to hydrogen bonding. docbrown.info A strong C=O stretching vibration will be observed around 1700 cm⁻¹. quora.com C-O stretching and O-H bending vibrations are also expected in the fingerprint region. spectroscopyonline.com
Methylthio Group: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 700-600 cm⁻¹. The C-H stretching and bending vibrations of the methyl group will be observed around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.
Aromatic Ring: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will give rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.
C-F and C-I Bonds: The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-I stretching vibration occurs at lower wavenumbers, typically below 600 cm⁻¹.
Predicted Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Aromatic | C-H stretch | >3000 |
| Methyl | C-H stretch | 2950-2850 |
| Aromatic | C=C stretch | 1600-1450 |
| C-F | C-F stretch | 1250-1000 |
| C-S | C-S stretch | 700-600 |
| C-I | C-I stretch | <600 |
The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound. While NMR spectroscopy provides the detailed connectivity map of the molecule, mass spectrometry confirms its elemental composition and aids in purity assessment, and IR/Raman spectroscopy rapidly identifies the key functional groups present. Together, these methods allow for the confident and complete characterization of this complex substituted benzoic acid derivative.
X-ray Crystallography of Co-crystals and Derivatives for Solid-State Structural Insights
As of the latest available research, detailed X-ray crystallographic studies specifically on co-crystals and derivatives of this compound are not extensively documented in publicly accessible literature. While the principles of X-ray crystallography are well-established for elucidating the three-dimensional atomic and molecular structures of crystalline solids, specific data, including unit cell parameters, space groups, and intermolecular interactions for co-crystals or simple derivatives of this particular compound, have not been published.
The formation of co-crystals, which are multi-component crystals formed between a target molecule and a co-former, is a common strategy in crystal engineering to modify the physicochemical properties of a substance. For a molecule like this compound, potential co-formers could be selected to interact with its carboxylic acid, fluoro, iodo, or methylthio functional groups through hydrogen bonding, halogen bonding, or other non-covalent interactions. X-ray diffraction analysis of such co-crystals would provide invaluable insights into these intermolecular interactions and the resulting supramolecular architecture.
Similarly, the synthesis of derivatives of this compound, followed by their crystallographic analysis, would illuminate how chemical modifications affect the solid-state packing of the molecule. For instance, esterification of the carboxylic acid or oxidation of the methylthio group would likely lead to different crystal packing arrangements.
While crystallographic data for the specific parent compound is not available, studies on structurally related molecules can offer a glimpse into the types of interactions that might be observed. For example, research on other halogenated benzoic acids or thioanisole (B89551) derivatives often reveals complex networks of hydrogen bonds and halogen bonds that dictate their solid-state structures.
Without experimental data, any discussion of specific crystallographic parameters for this compound co-crystals and derivatives remains speculative. The scientific community awaits future research that may provide these crucial solid-state structural insights.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and other key characteristics.
Density Functional Theory (DFT) is a widely used computational method for determining the ground state properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems like 2-Fluoro-5-iodo-3-(methylthio)benzoic acid.
DFT calculations would typically be employed to find the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. A common approach involves using a functional, such as B3LYP, combined with a basis set, for example, 6-311++G(d,p), to accurately describe the electronic distribution. nih.gov Such calculations for substituted benzoic acids provide precise bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, this would reveal how the substituents—fluorine, iodine, and methylthio groups—influence the geometry of the benzene (B151609) ring and the carboxylic acid group. For instance, theoretical studies on similar molecules have shown that the aromatic ring can be perturbed from a regular hexagonal shape due to the electronic effects of its substituents. nih.gov
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the molecular dipole moment, electrostatic potential maps, and atomic charges (e.g., Mulliken or NBO charges). An electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting areas susceptible to electrophilic or nucleophilic attack.
Table 1: Representative Theoretical Data Obtainable from DFT Calculations
| Property | Predicted Information | Example Basis Set/Functional |
|---|---|---|
| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°) | B3LYP/6-311++G(d,p) |
| Total Energy | Electronic energy of the molecule (Hartrees) | B3LYP/6-311++G(d,p) |
| Dipole Moment | Magnitude and direction of molecular polarity (Debye) | B3LYP/6-311++G(d,p) |
| Atomic Charges | Partial charge on each atom (e.g., Mulliken, NBO) | B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | Predicted IR and Raman active modes (cm⁻¹) | B3LYP/6-311++G(d,p) |
This table illustrates the types of data that would be generated from DFT calculations on this compound, based on standard computational methodologies.
The presence of flexible groups, such as the carboxylic acid and methylthio moieties, allows this compound to exist in different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.
For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene ring. nih.gov For instance, in 2-fluorobenzoic acid, two low-energy cis conformers and two higher-energy trans conformers have been identified computationally. nih.gov A similar analysis for this compound would involve rotating the C-C bond connecting the carboxylic group to the ring and the C-S bond of the methylthio group to map the potential energy surface. This would reveal the most stable conformer(s) and the energy barriers for interconversion between them.
Computational studies can also elucidate potential intermolecular interactions. For instance, DFT calculations have been used to investigate iodine-centered halogen bonding in various crystal structures, with binding energies typically in the range of -4 to -8 kcal/mol. rsc.org For this compound, such calculations could predict the strength and nature of hydrogen bonds (involving the carboxylic acid) and halogen bonds (involving the iodine atom), which are crucial for understanding its crystal packing and interactions with biological targets.
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting how and where a molecule is likely to react. By analyzing the molecule's electronic orbitals and modeling reaction processes, chemists can gain insights into its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as the electron acceptor (electrophile). youtube.com
For this compound, a DFT calculation would provide the energies and spatial distributions of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net The locations of the HOMO and LUMO on the molecule are also critical. For example, analysis of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO distribution would reveal the sites most susceptible to nucleophilic attack. youtube.com
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Definition | Significance for Reactivity |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater nucleophilicity. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Relates to chemical stability and reactivity. A smaller gap implies higher reactivity. |
This table outlines the primary parameters derived from FMO analysis and their general interpretation in the context of chemical reactivity.
To understand how a chemical reaction proceeds, computational chemists can model the entire reaction pathway, from reactants to products. A crucial part of this is identifying the transition state—the highest energy point along the reaction coordinate.
Transition state calculations are computationally intensive but provide invaluable information about the reaction mechanism and its kinetics. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) of the reaction can be determined. A lower activation energy implies a faster reaction rate. These calculations have been used to study the reactivity of substituted benzenes in electrophilic aromatic substitution reactions, for example. nih.gov For this compound, this methodology could be applied to investigate potential reactions, such as substitution at the aromatic ring or reactions involving the carboxylic acid or methylthio groups.
Solvation Effects and Computational Modeling in Different Media
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects to provide a more realistic picture of the molecule's behavior in solution.
There are two main approaches to modeling solvation:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be modeled directly. nih.gov While more computationally demanding, this method provides a more detailed and accurate description of the solvation shell. ucl.ac.uk
For this compound, these models could be used to predict how its conformational preferences, electronic properties, and reactivity change in different solvents, ranging from nonpolar (like toluene) to polar (like water or ethanol). nih.govjbiochemtech.com For instance, the stability of different conformers of the carboxylic acid group can be highly dependent on the solvent's ability to form hydrogen bonds. ucl.ac.uk
Ligand Design and Computational Screening for Catalytic Applications
Following a comprehensive review of scientific literature and chemical databases, no specific theoretical or computational studies were identified for "this compound" in the context of ligand design and computational screening for catalytic applications. The current body of public research does not appear to contain investigations into its potential as a ligand, its binding properties with metal centers, or computational screening data for catalytic purposes. Consequently, there are no detailed research findings or data tables to present for this specific topic.
Future Perspectives and Research Challenges
Development of More Efficient and Atom-Economical Synthetic Routes
Future research will likely focus on moving beyond classical methods towards more sophisticated strategies. Direct C-H activation and functionalization, for instance, offers a powerful, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govyoutube.com Developing catalytic systems, potentially based on transition metals, that can selectively introduce the fluoro, iodo, and methylthio groups onto a simpler benzoic acid precursor would represent a significant advancement. youtube.com Such an approach would reduce the number of synthetic steps, minimize the use of protecting groups, and decrease waste generation, aligning with the principles of sustainable chemistry. primescholars.com
Exploration of Novel Reactivity and Unprecedented Transformations
The rich array of functional groups on 2-Fluoro-5-iodo-3-(methylthio)benzoic acid provides a fertile ground for exploring novel chemical reactivity. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an ideal handle for various transformations. wikipedia.org Organoiodine compounds are valuable in organic synthesis, serving as precursors in numerous coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. chemicalbull.com Future research could explore using the iodo group as a linchpin for constructing more complex molecules, potentially leading to new classes of compounds with interesting biological or material properties.
Furthermore, the interplay between the different substituents could lead to unprecedented transformations. For example, intramolecular reactions involving the carboxylic acid and the methylthio group, or the activation of the C-H bond adjacent to the existing substituents, could be investigated. The development of tandem reactions, where the iodoarene moiety released from a hypervalent iodine-mediated reaction is incorporated into the final product, represents an elegant strategy to improve atom economy. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like active pharmaceutical ingredients (APIs) is increasingly benefiting from the adoption of continuous flow chemistry. chemicalindustryjournal.co.ukdrreddys.com This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved heat and mass transfer, and simplified scalability. nih.govmdpi.com
For a polysubstituted compound like this compound, flow chemistry could be particularly advantageous. rsc.org The synthesis could be modularized, with each functional group being introduced in a separate flow reactor module. This would allow for precise optimization of each reaction step and could enable the safe in-situ generation and use of hazardous reagents. nih.gov Automated platforms integrating flow reactors with real-time analytics and machine learning algorithms could accelerate the discovery and optimization of synthetic routes, as well as the rapid generation of a library of derivatives for screening purposes.
Addressing Challenges in Regio- and Chemoselectivity for Complex Functionalizations
A major hurdle in the synthesis and derivatization of polysubstituted arenes is achieving high regio- and chemoselectivity. rsc.orgnih.gov In the case of this compound, the existing substituents exert distinct electronic and steric influences, making the selective functionalization of the remaining C-H position a significant challenge. Similarly, performing a chemical transformation on one functional group without affecting the others requires highly selective reaction conditions.
Future research must focus on developing new catalytic systems and methodologies that can overcome these challenges. For example, directed C-H activation, where a directing group guides a catalyst to a specific C-H bond, could be a powerful tool. acs.org While the carboxylic acid group itself can act as a directing group, its influence might compete with the electronic effects of the other substituents. Computational studies, such as Density Functional Theory (DFT), could play a crucial role in predicting the most reactive sites and in designing catalysts that can achieve the desired selectivity. acs.org Overcoming the "meta constraint" observed in some catalytic systems, where substituents at the meta position hinder reactivity, will be key to unlocking the full synthetic potential of this scaffold. nih.gov
Expanding the Scope of Applications in Emerging Areas of Chemical Science
While specific applications for this compound have yet to be extensively documented, its structural motifs suggest significant potential in several emerging areas. The presence of sulfur-containing functional groups, such as the methylthio (thioether) group, is common in a wide range of pharmaceuticals. nih.govresearchgate.net Thiol-containing drugs, for instance, have diverse applications as antioxidants and chelating agents. nih.gov The unique electronic properties conferred by the fluorine and iodine atoms could also be leveraged in the design of novel materials. Organoiodine compounds are used in materials science, and their controlled removal from waste streams is an active area of research. chemicalbull.comnih.gov
Future research should be directed towards synthesizing derivatives of this compound and evaluating their properties. In medicinal chemistry, it could serve as a scaffold for developing enzyme inhibitors or receptor ligands. researchgate.net In materials science, it could be a building block for functional polymers or organic electronic materials, where the heavy iodine atom might confer useful photophysical properties. Exploring its potential in these and other areas will be a key driver for future investigations into the chemistry of this intriguing molecule.
Compound Information Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2586126-73-8 |
| Molecular Formula | C₈H₆FIO₂S |
| Molecular Weight | 312.1 g/mol |
| InChI Key | LUASBOJYEOZCHO-UHFFFAOYSA-N |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
